molecular formula C12H12N2O5 B12941433 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate CAS No. 6961-13-3

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate

Cat. No.: B12941433
CAS No.: 6961-13-3
M. Wt: 264.23 g/mol
InChI Key: QRJVNKWILUQDNU-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by cyclization to form the benzimidazole ring. The resulting benzimidazole derivative is then reacted with propanone and oxalic acid to form the oxalate salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate can be compared with other benzimidazole derivatives, such as:

Properties

CAS No.

6961-13-3

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)propan-2-one;oxalic acid

InChI

InChI=1S/C10H10N2O.C2H2O4/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10;3-1(4)2(5)6/h2-5H,6H2,1H3,(H,11,12);(H,3,4)(H,5,6)

InChI Key

QRJVNKWILUQDNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2N1.C(=O)(C(=O)O)O

Origin of Product

United States

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